2-(1,1-Dimethylethyl)(1,1'-bicyclopentyl)-2-ol
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Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 301-798-6 is known as 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol. This compound is a bicyclic alcohol with a molecular formula of C14H26O. It is characterized by its unique structure, which includes a bicyclopentyl ring system substituted with a tert-butyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol typically involves the following steps:
Formation of the bicyclopentyl ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by selective functional group transformations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
2-(1,1-dimethylethyl)cyclohexanol: Similar structure but lacks the bicyclopentyl ring system.
2-(1,1-dimethylethyl)phenol: Contains a phenyl ring instead of the bicyclopentyl ring system.
Uniqueness: 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
94070-98-1 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C14H26O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
UBOUZFDYGXBBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CCCC1C2CCCC2)O |
Origin of Product |
United States |
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